

# The Discovery of Parathion by IG Farben: A Technical Whitepaper

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Compound Name: *Parathion*

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## Abstract

This document provides a detailed technical overview of the history and discovery of the organophosphate insecticide, **Parathion**, by the German chemical conglomerate IG Farben in the 1940s. The research, led by Dr. Gerhard Schrader, was part of a broader investigation into organophosphorus compounds for agricultural applications, a program that also tragically led to the development of potent nerve agents. This whitepaper outlines the chemical synthesis of **Parathion**, its physicochemical properties, and its toxicological profile, with a focus on its mechanism of action as an acetylcholinesterase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

## Historical Context: IG Farben's Organophosphate Research

In the 1930s and 1940s, IG Farben, a dominant force in the global chemical industry, invested heavily in the development of synthetic materials, pharmaceuticals, and agricultural chemicals. [1][2] This research was intrinsically linked to Germany's strategic goals, and the company's work on pesticides was aimed at increasing food self-sufficiency.[3]

Dr. Gerhard Schrader was a prominent chemist at IG Farben's Bayer division, tasked with developing new insecticides.<sup>[4]</sup> His research focused on organophosphorus compounds, a class of chemicals that showed significant promise as pesticides. This work, however, had a dual-use nature. The same chemical principles that made these compounds effective at killing insects also made them highly toxic to mammals. This led to the parallel discovery of nerve agents like Tabun and Sarin within Schrader's research program.<sup>[5][6]</sup> **Parathion**, designated E605, emerged from this intensive period of organophosphate synthesis and testing.<sup>[4]</sup>

## Synthesis of Parathion

The industrial synthesis of **Parathion** involves a two-step process. The first step is the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. The resulting chloride is then reacted with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield **Parathion**.<sup>[7][8]</sup>

## Experimental Protocol: Synthesis of Parathion

The following is a plausible reconstruction of the laboratory-scale synthesis protocol that would have been used by chemists at IG Farben, based on the known chemical reactions and standard practices of the era.

Materials:

- Diethyl dithiophosphoric acid ( $(\text{C}_2\text{H}_5\text{O})_2\text{PS}_2\text{H}$ )
- Chlorine gas ( $\text{Cl}_2$ )
- Sodium 4-nitrophenolate ( $\text{NaOC}_6\text{H}_4\text{NO}_2$ )
- Inert solvent (e.g., toluene)
- Sodium hydroxide ( $\text{NaOH}$ )
- Water ( $\text{H}_2\text{O}$ )

Procedure:

- Synthesis of Diethylthiophosphoryl Chloride:

- In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser, dissolve diethyl dithiophosphoric acid in an inert solvent such as toluene.
- Cool the solution in an ice bath.
- Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10°C.
- Monitor the reaction by observing the color change and the cessation of hydrogen chloride gas evolution.
- Once the reaction is complete, purge the solution with dry nitrogen to remove any excess chlorine and hydrogen chloride.
- The resulting solution of diethylthiophosphoryl chloride is used directly in the next step.
- Synthesis of **Parathion**:
  - In a separate reaction vessel, prepare a solution of sodium 4-nitrophenolate in an appropriate solvent. This can be done by reacting 4-nitrophenol with an aqueous solution of sodium hydroxide.
  - Slowly add the solution of diethylthiophosphoryl chloride from the previous step to the sodium 4-nitrophenolate solution with vigorous stirring.
  - Maintain the reaction temperature at approximately 40-50°C to ensure a sufficient reaction rate without significant decomposition.
  - After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
  - Upon completion, cool the reaction mixture and wash it with water to remove any unreacted sodium 4-nitrophenolate and sodium chloride byproduct.
  - Separate the organic layer containing **Parathion**.
  - The solvent is then removed under reduced pressure to yield crude **Parathion**.

- Further purification can be achieved by vacuum distillation.

## Physicochemical Properties of Parathion

**Parathion** is a pale yellow to dark brown liquid with a characteristic garlic-like odor.[9] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C <sub>10</sub> H <sub>14</sub> NO <sub>5</sub> PS	[9]
Molecular Weight	291.27 g/mol	[10]
Appearance	Pale yellow to dark brown liquid	[4]
Odor	Garlic-like	[4]
Melting Point	6 °C	[11]
Boiling Point	375 °C	[4]
Vapor Pressure	3.78 x 10 <sup>-5</sup> mmHg at 20 °C	[4]
Water Solubility	24 mg/L at 25 °C	[11]
Log P (octanol-water partition coefficient)	3.83	[9]

## Toxicological Profile

**Parathion** is highly toxic to a wide range of organisms, including mammals, insects, and aquatic life.[11] Its toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase.

### Acute Toxicity

The acute toxicity of **Parathion** has been extensively studied in various animal models. The following table summarizes the median lethal dose (LD50) for different species and routes of exposure.

Species	Route of Exposure	LD50	Reference(s)
Rat	Oral	2-13 mg/kg	<a href="#">[11]</a> <a href="#">[12]</a>
Rat	Dermal	6.8-21 mg/kg	<a href="#">[13]</a>
Mouse	Oral	6-25 mg/kg	<a href="#">[11]</a>
Guinea Pig	Oral	8-32 mg/kg	<a href="#">[11]</a>
Rabbit	Oral	10-12.5 mg/kg	<a href="#">[11]</a>
Dog	Oral	3-5 mg/kg	<a href="#">[11]</a>
Cat	Oral	0.93 mg/kg	<a href="#">[11]</a>
Bobwhite Quail	Oral	6 mg/kg	<a href="#">[11]</a>
Mallard Duck	Oral	2.1 mg/kg	<a href="#">[11]</a>
Honeybee	Topical	0.07-0.10 $\mu$ g/bee	<a href="#">[11]</a>

## Experimental Protocol: Determination of Acute Oral LD50 in Rats (Reconstructed 1940s Method)

The following is a plausible reconstruction of the protocol used to determine the acute oral LD50 of a new insecticide like **Parathion** in the 1940s.

Objective: To determine the single oral dose of **Parathion** that is lethal to 50% of a test population of rats over a 14-day observation period.

Materials:

- Test substance: **Parathion**, technical grade
- Vehicle: Corn oil or another suitable solvent
- Test animals: Healthy, young adult albino rats (e.g., Wistar strain), both male and female, weighing between 150-250g.
- Oral gavage needles

- Syringes
- Animal cages with appropriate bedding, food, and water

Procedure:

- Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week prior to the study. House them in individual cages with free access to food and water.
- Dose Preparation: Prepare a series of graded doses of **Parathion** in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
- Dosing:
  - Fast the animals overnight before dosing.
  - Assign the animals to dose groups, with an equal number of males and females in each group (typically 5-10 animals per group). Include a control group that receives only the vehicle.
  - Administer the designated dose of the **Parathion** solution or suspension to each animal via oral gavage.
- Observation:
  - Observe the animals continuously for the first few hours after dosing for signs of toxicity, such as tremors, convulsions, salivation, diarrhea, and respiratory distress.
  - Continue to observe the animals at least twice daily for 14 days.
  - Record the number of mortalities in each dose group at 24 hours and at the end of the 14-day observation period.
- Data Analysis:
  - Calculate the percentage of mortality for each dose group.

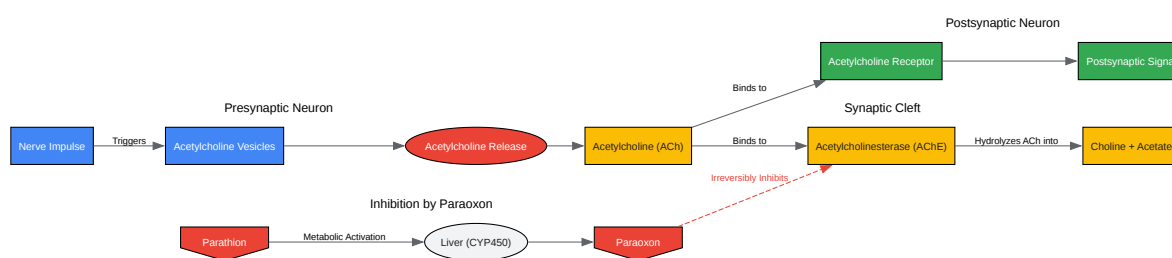
- Determine the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

## Mechanism of Action: Acetylcholinesterase Inhibition

**Parathion** itself is not a potent inhibitor of acetylcholinesterase. It requires metabolic activation in the liver to its oxygen analog, paraoxon.[14][15] This bioactivation is carried out by cytochrome P450 enzymes.[14]

Paraoxon is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[16] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, paraoxon leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[16]

## Signaling Pathway of Acetylcholinesterase Inhibition



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Caption: Signaling pathway of acetylcholinesterase inhibition by **Parathion**.

## Experimental and Discovery Workflow

The discovery of **Parathion** at IG Farben can be conceptualized as a systematic workflow, beginning with the strategic need for novel insecticides and progressing through synthesis, screening, and toxicological evaluation.





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Caption: Logical workflow of the discovery of **Parathion** at IG Farben.

## Conclusion

The discovery of **Parathion** by Gerhard Schrader at IG Farben represents a significant and complex chapter in the history of pesticide development. While it offered a powerful new tool for agriculture, its high toxicity and the broader context of IG Farben's activities during World War II cast a long shadow over this scientific achievement. The technical details of its synthesis, properties, and mechanism of action provide valuable insights for modern researchers in toxicology, pharmacology, and drug development, serving as a case study in the dual-edged nature of chemical innovation. The legacy of **Parathion** underscores the critical importance of rigorous safety evaluation and ethical considerations in the development of biologically active compounds.

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